Cas no 821777-54-2 (Benzenamine, 4-bromo-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)-)
821777-54-2 structure
Product Name:Benzenamine, 4-bromo-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)-
CAS-nummer:821777-54-2
MF:C9H6BrF6N
MW:322.045062541962
CID:697222
PubChem ID:58668769
Update Time:2025-04-19
Benzenamine, 4-bromo-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-bromo-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline
- Benzenamine, 4-bromo-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)-
- 821777-54-2
- SCHEMBL5653107
- AKOS014182783
- DTXSID70729635
-
- Inchi: 1S/C9H6BrF6N/c10-7-2-1-5(17-4-8(11,12)13)3-6(7)9(14,15)16/h1-3,17H,4H2
- InChI-sleutel: AQKMRHHWLXMZIH-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1C(F)(F)F)NCC(F)(F)F
Berekende eigenschappen
- Exacte massa: 320.95878g/mol
- Monoisotopische massa: 320.95878g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 251
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 12Ų
Benzenamine, 4-bromo-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)- Gerelateerde literatuur
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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